molecular formula C10H20O2 B14559627 3-Pentyloxan-4-ol CAS No. 61827-60-9

3-Pentyloxan-4-ol

Cat. No.: B14559627
CAS No.: 61827-60-9
M. Wt: 172.26 g/mol
InChI Key: QEWBTLBXWRNERO-UHFFFAOYSA-N
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Description

3-Pentyloxan-4-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentyloxan-4-ol can be synthesized through several methods. One common method involves the reaction of pentyloxane with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions carried out in reactors under controlled conditions. The choice of reagents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product. Common industrial methods include catalytic hydrogenation and oxidation processes.

Chemical Reactions Analysis

Types of Reactions

3-Pentyloxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Pentyloxan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentyloxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    3-Pentyloxan-4-yl acetate: A derivative with an acetate group instead of a hydroxyl group.

    3-Pentyloxan-4-one: A ketone derivative with a carbonyl group at the same position.

    3-Pentyloxan-4-al: An aldehyde derivative with a formyl group at the same position.

Uniqueness

3-Pentyloxan-4-ol is unique due to its specific hydroxyl group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form hydrogen bonds makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-pentyloxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-9-8-12-7-6-10(9)11/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWBTLBXWRNERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60813698
Record name 1,5-Anhydro-2,4-dideoxy-2-pentylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60813698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61827-60-9
Record name Tetrahydro-3-pentyl-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61827-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2,4-dideoxy-2-pentylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60813698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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